molecular formula C12H16N2O B8637538 (3R)-N-phenyl-3-piperidinecarboxamide

(3R)-N-phenyl-3-piperidinecarboxamide

Cat. No. B8637538
M. Wt: 204.27 g/mol
InChI Key: OMRRMLNZFJXOTG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-phenyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(3R)-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m1/s1

InChI Key

OMRRMLNZFJXOTG-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(S)-Phenylcarbamoyl-piperidine-1-carboxylic acid benzyl ester (1.80 mol, 608 mg) and Pd—C 30% (100 mg) in CH3OH (10 mL) at 25° C. were added to a Paar hydrogenator low pressure reaction vessel. The mixture was reacted at 55 psi with vigorous shaking until hydrogen uptake subsided (2 h). The catalyst was filtered through a pad of celite. The filtrate was concentrated in vacuo which provided piperidine-3-carboxylic acid phenylamide (367 mg, 367 mg theoretical, 99%) as a white foam: LRMS m/z 205 (M++1, C12H16N2O requires 205).
Name
3-(S)-Phenylcarbamoyl-piperidine-1-carboxylic acid benzyl ester
Quantity
608 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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